molecular formula C11H16N2O5S B15233639 N-(3-Methoxypropyl)-N-methyl-4-nitrobenzenesulfonamide

N-(3-Methoxypropyl)-N-methyl-4-nitrobenzenesulfonamide

Cat. No.: B15233639
M. Wt: 288.32 g/mol
InChI Key: JNOHOWCZXNKUGA-UHFFFAOYSA-N
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Description

N-(3-Methoxypropyl)-N-methyl-4-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a nitro group (-NO₂) at the para position of the benzene ring and a branched alkyl chain containing a methoxy (-OCH₃) and methyl (-CH₃) group on the sulfonamide nitrogen. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials chemistry.

Properties

Molecular Formula

C11H16N2O5S

Molecular Weight

288.32 g/mol

IUPAC Name

N-(3-methoxypropyl)-N-methyl-4-nitrobenzenesulfonamide

InChI

InChI=1S/C11H16N2O5S/c1-12(8-3-9-18-2)19(16,17)11-6-4-10(5-7-11)13(14)15/h4-7H,3,8-9H2,1-2H3

InChI Key

JNOHOWCZXNKUGA-UHFFFAOYSA-N

Canonical SMILES

CN(CCCOC)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methoxypropyl)-N-methyl-4-nitrobenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with N-methyl-3-methoxypropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the process by providing better control over reaction parameters such as temperature and mixing.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in N-(3-Methoxypropyl)-N-methyl-4-nitrobenzenesulfonamide can undergo reduction to form the corresponding amine.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Reduction: 4-Amino-N-(3-methoxypropyl)-N-methylbenzenesulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(3-Methoxypropyl)-N-methyl-4-nitrobenzenesulfonamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme inhibition and protein interactions due to its sulfonamide group, which is known to interact with various biological targets.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its ability to undergo various chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-Methoxypropyl)-N-methyl-4-nitrobenzenesulfonamide involves its interaction with biological targets through its sulfonamide group. Sulfonamides are known to inhibit enzymes by mimicking the structure of the enzyme’s natural substrate, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

4-Fluoro-N-(3-methoxypropyl)benzenesulfonamide
  • Structure : Fluorine replaces the nitro group at the para position.
  • Properties: Fluorine’s electronegativity (-F) introduces moderate electron-withdrawing effects, weaker than -NO₂. This may reduce acidity of adjacent protons compared to the nitro analog. Applications in medicinal chemistry are likely distinct due to altered electronic profiles .
4-Chloro-N-(3-methoxypropyl)benzenesulfonamide
  • Structure: Chlorine (-Cl) replaces -NO₂.
  • Properties: Chlorine’s larger atomic size and polarizability increase steric bulk and lipophilicity.
N-(3-Methoxypropyl)-4-methylbenzenesulfonamide
  • Structure: Methyl (-CH₃) replaces -NO₂.
  • Properties: The electron-donating methyl group increases electron density on the benzene ring, contrasting sharply with -NO₂. This substitution likely enhances solubility in nonpolar solvents and reduces reactivity toward nucleophilic attack .

Variations in the Alkyl Chain on the Sulfonamide Nitrogen

N-(3-Aminopropyl)-4-nitrobenzenesulfonamide
  • Structure : A primary amine (-NH₂) replaces the methoxypropyl-methyl group.
  • This contrasts with the methoxypropyl-methyl chain, which prioritizes lipophilicity .
N-(3-Methoxybenzoyl)-4-methyl-benzenesulfonamide
  • Structure : A methoxybenzoyl group replaces the methoxypropyl-methyl chain.
  • This structural divergence suggests applications in materials science over pharmaceuticals .

Functional Group Additions on the Benzene Ring

3-Amino-N-(3-methoxypropyl)-4-methylbenzenesulfonamide
  • Structure: An amino (-NH₂) group is added at the meta position alongside a para-methyl group.
  • The dual substitution (-NH₂ and -CH₃) creates a more complex electronic profile compared to the single -NO₂ substituent .

Comparative Data Table

Compound Name Substituent (Benzene) Alkyl Chain on N Molecular Weight Key Properties
N-(3-Methoxypropyl)-N-methyl-4-nitrobenzenesulfonamide -NO₂ (para) -CH₂CH₂CH₂OCH₃, -CH₃ 288.33 (est.) High electron-withdrawal, moderate lipophilicity
4-Fluoro-N-(3-methoxypropyl)benzenesulfonamide -F (para) -CH₂CH₂CH₂OCH₃ 263.74 Moderate electronegativity, increased polarity
4-Chloro-N-(3-methoxypropyl)benzenesulfonamide -Cl (para) -CH₂CH₂CH₂OCH₃ 263.74 Enhanced lipophilicity, steric bulk
N-(3-Methoxypropyl)-4-methylbenzenesulfonamide -CH₃ (para) -CH₂CH₂CH₂OCH₃ 243.32 Electron-donating, nonpolar interactions
N-(3-Aminopropyl)-4-nitrobenzenesulfonamide -NO₂ (para) -CH₂CH₂CH₂NH₂ 259.28 Basic, hydrogen-bonding capability

Biological Activity

N-(3-Methoxypropyl)-N-methyl-4-nitrobenzenesulfonamide is an organic compound that belongs to the sulfonamide class, known for its diverse applications in medicinal chemistry, particularly as an antimicrobial agent. This article delves into the biological activity of this compound, exploring its mechanisms, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound features a nitro group attached to a benzene ring , which is further substituted with a sulfonamide group and a 3-methoxypropyl chain . The structural formula can be represented as follows:

C13H17N2O4S\text{C}_{13}\text{H}_{17}\text{N}_{2}\text{O}_{4}\text{S}

This configuration imparts unique chemical properties that enhance its biological activity.

The biological activity of this compound primarily revolves around its interaction with bacterial enzymes. The nitro group can undergo bioreduction to form reactive intermediates that interact with these enzymes, leading to antimicrobial effects . Additionally, the sulfonamide group mimics para-aminobenzoic acid (PABA), inhibiting folic acid synthesis in bacteria, which is crucial for their growth and replication.

Antimicrobial Properties

Research indicates that sulfonamides, including this compound, exhibit significant antibacterial activity. The mechanism involves:

  • Inhibition of Dihydropteroate Synthase : This enzyme is essential for folate synthesis in bacteria.
  • Cytotoxic Effects on Cancer Cells : Some studies suggest that compounds with similar structures can induce apoptosis in cancer cells through metabolic pathway activation .

Case Studies

  • Antibacterial Efficacy :
    A study demonstrated the effectiveness of this compound against various bacterial strains. The compound showed a minimum inhibitory concentration (MIC) comparable to traditional sulfa drugs, indicating its potential as an antibiotic agent.
  • Cancer Research :
    Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. Results indicated that it could induce cell death through apoptosis, suggesting its potential application in cancer therapy .

Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria; MIC values comparable to traditional antibiotics.
Study BCancer Cell ApoptosisInduced apoptosis in various cancer cell lines; mechanism linked to metabolic pathway disruption.
Study CEnzyme InhibitionConfirmed inhibition of dihydropteroate synthase; potential for development as a new antibiotic .

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